N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound primarily studied for its pharmacological potential and unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic synthesis techniques. A common route might involve the formation of the benzo[d][1,3]dioxole core followed by subsequent functionalization steps to introduce the pyridine and carboxamide groups.
Typical reaction conditions include:
Solvents: Dimethylformamide (DMF) or dichloromethane (DCM)
Reagents: Methylating agents, oxidizing agents, and amine sources
Catalysts: Lewis acids or bases, depending on the step
Industrial Production Methods: For industrial-scale synthesis, continuous flow reactors and optimization of reaction conditions for higher yield and purity are critical. Industrial methods often involve automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy and methyl groups present on the pyridine ring can undergo oxidation reactions, forming corresponding aldehydes or ketones.
Reduction: The compound can be reduced at various points, particularly the carbonyl group on the pyridine ring.
Substitution: Nucleophilic substitutions are possible, especially on the pyridine ring where positions 2 and 6 are often reactive.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or Potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl halides in the presence of bases like potassium carbonate (K2CO3)
Major Products:
Oxidation Products: Corresponding aldehydes or ketones depending on the starting position
Reduction Products: Alcohols or hydrocarbons
Substitution Products: Various alkylated or acylated derivatives
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a building block for creating more complex molecules due to its functional groups. Its unique structure provides insights into reaction mechanisms and pathways.
Biology: In biological research, it can act as a probe or inhibitor for various biochemical pathways, particularly those involving pyridine derivatives.
Medicine: Pharmacologically, this compound and its derivatives are studied for potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. The structure allows for interactions with specific protein targets.
Industry: In industry, it's utilized in the development of new materials with specific properties, such as UV absorption or fluorescence, due to its aromatic rings and conjugated system.
Mechanism of Action
The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects depends on its interaction with molecular targets. These interactions often involve:
Binding to enzyme active sites: Inhibiting or modulating enzymatic activities
Interacting with receptor proteins: Modulating signal transduction pathways
Affecting gene expression: Through direct interaction or via signaling cascades
Comparison with Similar Compounds
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide derivatives: With variations in the benzo[d][1,3]dioxole or pyridine substituents
Other pyridine carboxamides: Featuring different functional groups such as fluoro, chloro, or nitro groups
Uniqueness: this compound stands out due to its specific combination of a methoxy group on the pyridine ring and a benzo[d][1,3]dioxole scaffold, which imparts unique steric and electronic properties influencing its reactivity and interaction with biological targets.
There you have it! An in-depth look at the fascinating compound this compound
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-7-13(22-2)9-16(20)19(11)6-5-18-17(21)12-3-4-14-15(8-12)24-10-23-14/h3-4,7-9H,5-6,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUGKIFFEQYXSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC3=C(C=C2)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.